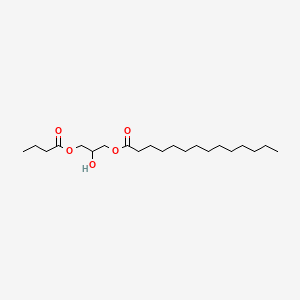

1-Myristoyl-3-butyryl-rac-glycerol

Description

Properties

IUPAC Name |

(3-butanoyloxy-2-hydroxypropyl) tetradecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O5/c1-3-5-6-7-8-9-10-11-12-13-14-16-21(24)26-18-19(22)17-25-20(23)15-4-2/h19,22H,3-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKBYUOWJONTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Myristoyl-3-butyryl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-butyryl-rac-glycerol is a structured diacylglycerol (DAG) characterized by the specific placement of a myristoyl group (a C14 saturated fatty acid) at the sn-1 position and a butyryl group (a C4 short-chain fatty acid) at the sn-3 position of the glycerol (B35011) backbone. Structured lipids, such as this mixed diacylglycerol, are of significant interest in the pharmaceutical and nutritional sciences due to their tailored physical, chemical, and physiological properties. The unique arrangement of different fatty acid chains on the glycerol molecule can influence their absorption, metabolism, and potential therapeutic effects. This guide provides a comprehensive overview of the synthesis pathways for 1-Myristoyl-3-butyryl-rac-glycerol, detailing experimental protocols, quantitative data from related syntheses, and characterization methods.

Synthesis Pathways

The synthesis of 1-Myristoyl-3-butyryl-rac-glycerol, a mixed 1,3-diacylglycerol, can be approached through two primary routes: enzymatic synthesis and chemical synthesis. Enzymatic methods are generally preferred due to their high specificity, milder reaction conditions, and reduced byproduct formation.

Enzymatic Synthesis

Lipase-catalyzed esterification is the most common and efficient method for producing structured diacylglycerols. This approach utilizes lipases that exhibit sn-1,3 regioselectivity, meaning they preferentially catalyze esterification at the primary hydroxyl groups of glycerol, leaving the secondary hydroxyl group at the sn-2 position free.

The general enzymatic pathway for the synthesis of a mixed 1,3-diacylglycerol like 1-Myristoyl-3-butyryl-rac-glycerol can proceed in a one-step or two-step manner in a solvent-free system.

One-Step Synthesis: In this approach, glycerol is reacted with a mixture of myristic acid and butyric acid (or their esters) in the presence of a 1,3-specific lipase (B570770). The lipase will catalyze the esterification at the sn-1 and sn-3 positions. However, controlling the precise placement of the two different fatty acids to yield predominantly 1-Myristoyl-3-butyryl-rac-glycerol can be challenging and may result in a mixture of products (e.g., 1,3-dimyristoylglycerol, 1,3-dibutyrylglycerol, and the desired mixed DAG).

Two-Step Synthesis (Sequential Esterification): A more controlled approach involves a two-step enzymatic esterification. This method provides greater control over the final product structure.

-

Step 1: Synthesis of 1-monoacylglycerol. Glycerol is first esterified with one of the fatty acids (e.g., myristic acid) to produce 1-myristoyl-rac-glycerol.

-

Step 2: Esterification of the monoacylglycerol. The purified 1-myristoyl-rac-glycerol is then reacted with the second fatty acid (butyric acid or a butyric acid derivative like butyric anhydride (B1165640) for higher reactivity) in the presence of a 1,3-specific lipase to form 1-Myristoyl-3-butyryl-rac-glycerol.

The following diagram illustrates the logical workflow for a two-step enzymatic synthesis.

Chemical Synthesis

Chemical synthesis offers an alternative route but often requires the use of protecting groups to achieve regioselectivity, leading to a multi-step process. A common strategy involves protecting the sn-1 and sn-3 hydroxyl groups of a glycerol derivative, followed by acylation at the desired positions.

A potential chemical synthesis workflow is outlined below.

Experimental Protocols

While a specific protocol for 1-Myristoyl-3-butyryl-rac-glycerol is not extensively published, the following detailed methodology is a representative procedure based on established protocols for the enzymatic synthesis of other 1,3-diacylglycerols.[1][2][3]

Representative Enzymatic Synthesis Protocol

This protocol outlines a one-step, solvent-free enzymatic esterification.

Materials:

-

Glycerol (anhydrous, >99% purity)

-

Myristic acid (>99% purity)

-

Butyric acid (>99% purity) or Butyric anhydride

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei or Novozym 435 from Candida antarctica lipase B)

-

Diatomaceous earth (optional, as a carrier for glycerol)

-

Reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer and vacuum connection

-

Water bath or heating mantle with temperature control

Procedure:

-

Reactant Preparation: In a 50 mL round-bottom flask, combine glycerol (10 mmol), myristic acid (10 mmol), and butyric acid (10 mmol). For a more controlled reaction and to drive the equilibrium towards esterification, butyric anhydride can be used in place of butyric acid. The molar ratio of total fatty acids to glycerol is typically 2:1.

-

Enzyme Addition: Add the immobilized lipase. The enzyme loading is generally between 5-10% (w/w) of the total reactants.

-

Reaction Conditions:

-

Place the flask in a water bath pre-heated to the desired temperature (typically between 50-70°C).

-

Begin stirring to ensure a homogenous mixture.

-

Apply a vacuum (e.g., 4 mm Hg) to the reaction vessel. This is crucial for removing the water produced during the esterification reaction, which drives the equilibrium towards the formation of the diacylglycerol product.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically within 3-24 hours), stop the reaction by cooling the mixture and filtering to remove the immobilized lipase. The lipase can often be washed and reused for several cycles.

-

Product Purification: The crude product will contain a mixture of mono-, di-, and triglycerides, as well as unreacted fatty acids and glycerol. Purification can be achieved by:

-

Molecular Distillation: To remove unreacted fatty acids and monoacylglycerols.

-

Column Chromatography: Using silica (B1680970) gel with a solvent gradient (e.g., hexane/ethyl acetate) to separate the different acylglycerols.[1]

-

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of various 1,3-diacylglycerols, which can serve as a reference for the synthesis of 1-Myristoyl-3-butyryl-rac-glycerol.

| Fatty Acid(s) | Lipase | Temp. (°C) | Time (h) | Molar Ratio (FA:Glycerol) | Enzyme Load (% w/w) | 1,3-DAG Content (%) | Purity after Purification (%) | Reference |

| Lauric Acid | Lipozyme RM IM | 50 | 3 | 2:1 | 5 | 80.3 | 99.1 | [1][2] |

| Caprylic Acid | Lipozyme RM IM | 25 | - | 2:1 | - | 84.6 | 98.5 | [3] |

| Capric Acid | Lipozyme RM IM | - | - | 2:1 | 5 | - | 99.2 | [1] |

| Palmitic Acid | Lipozyme RM IM | - | - | 2:1 | 5 | - | 99.5 | [1] |

| Stearic Acid | Lipozyme RM IM | - | - | 2:1 | 5 | - | 99.4 | [1] |

| Oleic Acid | Lecitase® Ultra | 50 | 1.5 | 2:1 | 10 | 54.8 | ~75 | [4] |

Characterization Methods

The synthesized 1-Myristoyl-3-butyryl-rac-glycerol must be thoroughly characterized to confirm its structure and purity.

1. Thin-Layer Chromatography (TLC): A rapid method to monitor the reaction progress and assess the purity of the final product. Different classes of lipids (fatty acids, mono-, di-, and triglycerides) will have different retention factors (Rf values).

2. Gas Chromatography (GC): Used to determine the fatty acid composition of the synthesized diacylglycerol after transesterification to fatty acid methyl esters (FAMEs).

3. High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the different acylglycerol species in the reaction mixture. Reversed-phase HPLC is commonly employed.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides detailed structural information. The chemical shifts of the protons on the glycerol backbone can confirm the positions of the acyl chains.

-

¹³C NMR: Complements the ¹H NMR data and provides further confirmation of the structure.

5. Mass Spectrometry (MS): Coupled with a chromatographic technique (GC-MS or LC-MS), mass spectrometry is a powerful tool for identifying the molecular weight of the synthesized compound and providing fragmentation patterns that can help elucidate the structure.

Conclusion

The synthesis of 1-Myristoyl-3-butyryl-rac-glycerol is best achieved through lipase-catalyzed esterification in a solvent-free system. This method offers high regioselectivity and milder reaction conditions compared to chemical synthesis. While a specific, optimized protocol for this exact molecule is not widely available in the literature, established procedures for the synthesis of similar structured 1,3-diacylglycerols provide a robust framework for its production. Careful control of reaction parameters such as temperature, enzyme concentration, and water removal is critical for achieving high yields. Subsequent purification and thorough characterization using a combination of chromatographic and spectroscopic techniques are essential to ensure the purity and structural integrity of the final product for its intended applications in research and development.

References

- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Fast synthesis of 1,3-DAG by Lecitase® Ultra-catalyzed esterification in solvent-free system | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 1-Myristoyl-3-butyryl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-butyryl-rac-glycerol is a diacylglycerol (DAG) molecule containing a myristic acid moiety at the sn-1 position and a butyric acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1][2] As a member of the diacylglycerol family, it is an important bioactive lipid that can be implicated in various cellular signaling pathways. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic and analytical methodologies, and the biological significance of 1-Myristoyl-3-butyryl-rac-glycerol and related diacylglycerols.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C21H40O5 | [3] |

| Molecular Weight | 372.5393 g/mol | [3] |

| Physical State | Solid | Cayman Chemical |

| CAS Number | 100732-08-9 | [2] |

| Solubility | DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: MiscibleEthanol:PBS (pH 7.2) (1:1): 1.7 mg/ml | Cayman Chemical |

Experimental Protocols

Due to the limited availability of specific experimental protocols for 1-Myristoyl-3-butyryl-rac-glycerol, this section provides generalized yet detailed methodologies for the synthesis, purification, and analysis of asymmetric diacylglycerols, which are directly applicable.

Synthesis of Asymmetric Diacylglycerols

The synthesis of asymmetrically substituted diacylglycerols like 1-Myristoyl-3-butyryl-rac-glycerol requires a regioselective approach to ensure the correct placement of the different acyl chains on the glycerol backbone. A common strategy involves the use of protecting groups.

A potential synthetic route is outlined below:

-

Protection of Glycerol: Start with a suitable protected glycerol derivative, for example, 1-O-benzyl-rac-glycerol. The benzyl (B1604629) group protects the sn-1 hydroxyl group.

-

Acylation at sn-3: The free hydroxyl group at the sn-3 position is esterified with butyric acid using a suitable coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

-

Deprotection: The benzyl protecting group at the sn-1 position is removed, typically by hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

-

Acylation at sn-1: The now free hydroxyl group at the sn-1 position is esterified with myristic acid using similar coupling conditions as in step 2.

-

Purification: The final product is purified from the reaction mixture using chromatographic techniques as detailed below.

A conceptual workflow for this synthesis is illustrated in the following diagram.

Conceptual Synthesis and Purification Workflow.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification of diacylglycerols. For asymmetric diacylglycerols, a combination of normal-phase and reverse-phase chromatography may be necessary to achieve high purity.

-

Normal-Phase HPLC:

-

Column: Silica gel column.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol (B130326) or ethyl acetate).

-

Detection: UV detection at a low wavelength (e.g., 205-215 nm) or an evaporative light scattering detector (ELSD).

-

-

Reverse-Phase HPLC:

-

Column: C18 or C8 stationary phase.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, or methanol (B129727) and water.

-

Detection: As with normal-phase HPLC, UV or ELSD can be used. For compounds without a strong chromophore, mass spectrometry (MS) is an excellent detection method.

-

For resolving enantiomers of chiral diacylglycerols, chiral-phase HPLC is employed.[4] This involves using a chiral stationary phase that can differentiate between the enantiomers.[4]

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of diacylglycerols. Both ¹H and ¹³C NMR are used to confirm the structure and purity of the synthesized molecule.

-

¹H NMR Spectroscopy:

-

The signals from the glycerol backbone protons are key for determining the positions of the acyl chains.

-

The chemical shifts and coupling constants of the methylene (B1212753) and methine protons of the glycerol moiety provide information about which hydroxyl groups are esterified.

-

Signals from the fatty acid chains (methyl, methylene, and any olefinic protons) will also be present and can be assigned.

-

-

¹³C NMR Spectroscopy:

-

The carbonyl carbons of the ester groups have distinct chemical shifts that can help confirm the esterification.

-

The carbons of the glycerol backbone also provide characteristic signals.

-

The various carbons of the myristoyl and butyryl chains can be assigned to confirm their presence.

-

For complex spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to make unambiguous assignments of all proton and carbon signals.[5][6][7]

Biological Significance and Signaling Pathways

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways. They are primarily known for their role in activating Protein Kinase C (PKC) isoforms.[8][9] The specific biological role of 1-Myristoyl-3-butyryl-rac-glycerol has not been extensively studied; however, its function can be inferred from the general roles of diacylglycerols in cell signaling.

Diacylglycerol and Protein Kinase C (PKC) Activation

The activation of most PKC isoforms is a key event in signal transduction cascades that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

The general mechanism of PKC activation by diacylglycerol is as follows:

-

Generation of Diacylglycerol: Upon stimulation of a cell-surface receptor (e.g., a G-protein coupled receptor or a receptor tyrosine kinase), phospholipase C (PLC) is activated.

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol.

-

PKC Translocation and Activation: Diacylglycerol remains in the plasma membrane and recruits PKC from the cytosol to the membrane. The binding of diacylglycerol to the C1 domain of PKC induces a conformational change that activates the kinase, allowing it to phosphorylate its downstream target proteins.

Different PKC isoforms exhibit varying affinities for diacylglycerols with different fatty acid compositions.[9] The presence of a short-chain fatty acid (butyrate) and a medium-chain fatty acid (myristate) in 1-Myristoyl-3-butyryl-rac-glycerol may influence its affinity for specific PKC isoforms.

General Diacylglycerol/Protein Kinase C Signaling Pathway.

Diacylglycerol Kinase (DGK) Signaling Pathway

The levels of diacylglycerol in the cell are tightly regulated. Diacylglycerol kinases (DGKs) play a crucial role in this regulation by phosphorylating diacylglycerol to produce phosphatidic acid (PA). This action terminates the diacylglycerol signal while initiating new signaling events through phosphatidic acid.

The DGK pathway is as follows:

-

Diacylglycerol Production: As in the PKC pathway, diacylglycerol is produced at the cell membrane.

-

DGK Activation and Recruitment: DGKs are recruited to the membrane where diacylglycerol is present. The activity of different DGK isoforms can be regulated by various factors, including calcium ions and phosphorylation.

-

Phosphorylation of Diacylglycerol: DGK catalyzes the transfer of a phosphate (B84403) group from ATP to diacylglycerol, forming phosphatidic acid.

-

Signal Termination and Propagation: This conversion terminates the diacylglycerol-mediated activation of PKC. The newly formed phosphatidic acid can then act as a signaling molecule itself, recruiting and activating other proteins.

The substrate specificity of DGK isoforms varies.[10][11][12] Some isoforms show a preference for diacylglycerols containing specific fatty acids.[10][11] The ability of 1-Myristoyl-3-butyryl-rac-glycerol to act as a substrate for different DGK isoforms would depend on these specificities.

General Diacylglycerol Kinase Signaling Pathway.

Conclusion

1-Myristoyl-3-butyryl-rac-glycerol is a structurally interesting diacylglycerol with potential roles in cellular signaling. While specific experimental data on its physical properties are limited, established methodologies for the synthesis, purification, and analysis of related compounds provide a solid framework for its study. Its unique combination of a medium-chain and a short-chain fatty acid suggests that it may have distinct interactions with key signaling proteins like PKC and DGK isoforms, warranting further investigation for its potential applications in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1pchem.com [1pchem.com]

- 4. Optical resolution of asymmetric triacylglycerols by chiral-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.uoc.gr [chemistry.uoc.gr]

- 6. researchgate.net [researchgate.net]

- 7. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substrate specificity of diacylglycerol kinase-epsilon and the phosphatidylinositol cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substrate chirality and specificity of diacylglycerol kinases and the multisubstrate lipid kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of 1-Myristoyl-3-butyryl-rac-glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Myristoyl-3-butyryl-rac-glycerol is a specific structured diacylglycerol for which direct experimental studies on its mechanism of action are not publicly available. This guide synthesizes information from research on closely related 1,3-diacylglycerols (1,3-DAGs), structured lipids, and its constituent fatty acids (myristic acid and butyric acid) to propose a putative mechanism of action and a framework for its investigation.

Executive Summary

1-Myristoyl-3-butyryl-rac-glycerol is a synthetic 1,3-diacylglycerol, a class of lipids known for their unique metabolic fate compared to conventional triacylglycerols (TAGs). The proposed mechanism of action for this molecule is multifaceted, stemming from both its core diacylglycerol structure and the specific biological activities of its myristoyl and butyryl fatty acid chains. The primary hypothesis is that 1-Myristoyl-3-butyryl-rac-glycerol influences lipid metabolism to favor fat oxidation over storage. Additionally, its metabolic byproducts may exert independent biological effects, including modulation of angiogenesis and potential antimicrobial and pro-inflammatory activities. This document provides a comprehensive overview of these proposed mechanisms, supported by data from analogous compounds, and outlines detailed experimental protocols for future investigation.

Core Mechanism of Action: The 1,3-Diacylglycerol Backbone

The principal mechanism of action of 1,Myristoyl-3-butyryl-rac-glycerol is attributed to its 1,3-diacylglycerol structure. Unlike triacylglycerols, which are hydrolyzed by pancreatic lipase (B570770) to two free fatty acids and a 2-monoacylglycerol (2-MAG), 1,3-DAGs are hydrolyzed to two free fatty acids and glycerol (B35011). This seemingly subtle difference in metabolic processing has significant physiological consequences.

The metabolic fate of 1,3-DAGs leads to a reduction in the resynthesis of triacylglycerols in the enterocytes. Consequently, there is a lower secretion of chylomicrons into the lymphatic system. Instead, a larger proportion of the absorbed fatty acids may be transported directly to the liver via the portal vein, where they are more readily oxidized for energy.[1] This metabolic diversion is believed to be the primary driver behind the observed effects of 1,3-DAGs on body weight and fat mass.

A proposed signaling pathway involves the hydrolysis product of 1,3-DAG, 1-monoacylglycerol (1-MAG). While not definitively shown for the specific monoacylglycerols derived from 1-Myristoyl-3-butyryl-rac-glycerol, studies on other 1-MAGs suggest they can stimulate serotonin (B10506) release from intestinal enterochromaffin cells (like Caco-2 cells). This localized increase in serotonin may then act on adjacent intestinal cells to upregulate the expression of genes involved in fatty acid β-oxidation and thermogenesis.

Caption: Proposed metabolic pathway of 1-Myristoyl-3-butyryl-rac-glycerol.

While diacylglycerols are known activators of Protein Kinase C (PKC), this activity is stereospecific, with 1,2-sn-diacylglycerols being the potent activators.[2][3] 1,3-Diacylglycerols are generally considered poor activators of PKC. Therefore, a direct, significant activation of the PKC signaling pathway by the parent molecule is unlikely.

Component-Specific Mechanisms of Action

Beyond the effects of the diacylglycerol backbone, the constituent fatty acids, myristic acid and butyric acid, have their own well-documented biological activities that likely contribute to the overall mechanism of action of the parent molecule following its hydrolysis.

The Butyryl Moiety: A Modulator of Angiogenesis

The butyryl group, when hydrolyzed to form 1-butyryl-glycerol (monobutyrin), has been identified as a potent, adipocyte-secreted angiogenesis factor.[4] It stimulates the motility of microvascular endothelial cells, a critical step in the formation of new blood vessels. In differentiating adipocytes, monobutyrin production can increase significantly, reaching concentrations that are biologically active.[4] This suggests that 1-Myristoyl-3-butyryl-rac-glycerol could have pro-angiogenic effects in certain biological contexts.

Conversely, butyric acid itself has been shown to have anti-angiogenic properties, in part by inhibiting the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, KDR.[5] This creates a dual-potential for the molecule, where its metabolic products could either promote or inhibit angiogenesis depending on the local cellular environment and the relative concentrations of monobutyrin versus free butyric acid.

The Myristoyl Moiety: Antimicrobial and Pro-inflammatory Potential

The myristoyl group, in the form of 1-myristoyl-rac-glycerol, has demonstrated antibacterial activity, particularly against Gram-positive bacteria.[6][7] Studies on glycerol monolaurate (a monoglyceride of lauric acid, which is structurally similar to myristic acid) show potent bactericidal effects.[8] This suggests a potential antimicrobial role for the metabolic products of 1-Myristoyl-3-butyryl-rac-glycerol.

However, myristic acid itself is a saturated fatty acid that has been linked to pro-inflammatory responses and the exacerbation of insulin (B600854) resistance in the context of a high-fat diet. Therefore, the myristoyl component could also contribute to less favorable metabolic outcomes, particularly with chronic exposure.

Quantitative Data from Analogous Compounds

Direct quantitative data for 1-Myristoyl-3-butyryl-rac-glycerol is unavailable. The following tables summarize findings from studies on 1,3-diacylglycerol oils and the individual components of the target molecule.

Table 1: Effects of 1,3-Diacylglycerol (DAG) Oil in Animal and Human Studies

| Parameter | Species/Model | Dosage/Duration | Key Findings | Reference |

| Body Weight | Obese Dogs | 6 weeks | 2.3% reduction in body weight with DAG diet vs. no change with TAG diet. | [9] |

| Body Fat | Obese Dogs | 6 weeks | Reduction in body fat content. | [9] |

| Serum Triglycerides | Obese Dogs | 6 weeks | Significant reduction in serum triglycerides. | [9] |

| Total Cholesterol | Obese Dogs | 6 weeks | Significant reduction in total cholesterol. | [9] |

| Body Weight | Healthy Men | 10 g/day for 16 weeks | Significantly greater decrease in body weight compared to TAG group. | [10] |

| Visceral Fat Area | Healthy Men | 10 g/day for 16 weeks | Significantly greater decrease in visceral fat area compared to TAG group. | [10] |

| Postprandial Triglycerides (AUC) | Insulin-resistant Humans | 30 g single dose | 22% lower incremental area under the curve compared to long-chain triglycerides. | [11] |

| Postprandial Chylomicron TG (AUC) | Insulin-resistant Humans | 30 g single dose | 28% lower incremental area under the curve compared to long-chain triglycerides. | [11] |

| Body Fat Accumulation | Brown adipose tissue-deficient mice | 15 weeks | Less weight gain and less body fat accumulation compared to TAG-fed mice. | [12] |

Table 2: Biological Activities of Myristoyl and Butyryl Moieties

| Compound | Assay | Concentration/Dose | Result | Reference |

| 1-Butyryl-glycerol (Monobutyrin) | Adipocyte Secretion | Differentiated 3T3-F442A cells | Steady-state concentration of ~1.0 µM in conditioned medium. | [4] |

| Butyric Acid | VEGF Concentration | Conditioned media from Ehrlich ascites tumor cells | 30% decrease in VEGF concentration. | [5] |

| 1-Myristoyl-rac-glycerol | Antibacterial Activity vs. H. pylori | - | 50% bactericidal concentration (BC50) of 0.3 mM. | [13] |

| 1-Myristoyl-rac-glycerol | Cytotoxicity (EC50) | A498, PaCa-2, PC3 cancer cells | 3.58, 1.87, and 8.84 µg/ml, respectively. | [13] |

| Glycerol Monolaurate (analogue) | Antibacterial Activity vs. S. aureus biofilms | ~0.3 mM | Bactericidal. | [8] |

Experimental Protocols for Investigation

The following protocols are proposed for the comprehensive investigation of the mechanism of action of 1-Myristoyl-3-butyryl-rac-glycerol.

In Vitro Digestion and Caco-2 Cell Model

This model simulates the digestion and absorption of the lipid in the human small intestine.

-

Preparation of Caco-2 Cell Monolayers: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a polarized monolayer.

-

In Vitro Digestion:

-

Prepare a lipid emulsion of 1-Myristoyl-3-butyryl-rac-glycerol.

-

Simulate gastric digestion by incubation with pepsin at pH 3.0 for 1 hour.

-

Simulate intestinal digestion by adjusting the pH to 7.0 and adding bile salts and pancreatic lipase. Incubate for 2 hours.

-

-

Application to Caco-2 Cells: Apply the digested lipid mixture to the apical side of the Caco-2 cell monolayers.

-

Analysis:

-

Measure the transport of myristic acid and butyric acid across the monolayer by analyzing the basolateral medium using LC-MS.

-

Analyze the lipid profile within the Caco-2 cells to determine the extent of triglyceride resynthesis.

-

Measure serotonin release into the basolateral medium using an ELISA or HPLC-based method.

-

Harvest the cells for gene expression analysis of lipid metabolism markers (e.g., PPARα, UCP2, UCP3) via qPCR.

-

In Vivo Animal Feeding Study

This protocol is designed to assess the long-term metabolic effects in a rodent model.

-

Animal Model: Use C57BL/6J mice, a common model for diet-induced obesity.

-

Diets: Formulate two high-fat diets: a control diet with a standard triacylglycerol oil and a test diet where a portion of the fat is replaced with 1-Myristoyl-3-butyryl-rac-glycerol.

-

Feeding Period: Feed the mice their respective diets for 8-12 weeks.

-

Measurements:

-

Monitor body weight and food intake weekly.

-

At the end of the study, measure body composition (fat mass and lean mass) using DEXA or MRI.

-

Collect blood samples for analysis of plasma triglycerides, cholesterol, glucose, and insulin.

-

Harvest liver and adipose tissue for histological analysis and gene expression studies.

-

Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay evaluates the pro- or anti-angiogenic potential of the molecule and its metabolites.

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs).

-

Assay Setup: Coat a 96-well plate with Matrigel.

-

Treatment: Seed HUVECs onto the Matrigel-coated plate in the presence of varying concentrations of 1-Myristoyl-3-butyryl-rac-glycerol, 1-monomyristin, and monobutyrin.

-

Incubation: Incubate for 4-6 hours to allow for tube formation.

-

Analysis: Visualize the tube network using a microscope and quantify tube length, number of junctions, and total network area using image analysis software.

Caption: A proposed experimental workflow for investigating 1-Myristoyl-3-butyryl-rac-glycerol.

Conclusion

The mechanism of action of 1-Myristoyl-3-butyryl-rac-glycerol is likely a composite of the metabolic effects of its 1,3-diacylglycerol structure and the distinct biological activities of its constituent myristoyl and butyryl moieties. The primary effect is hypothesized to be a shift in lipid metabolism towards increased fatty acid oxidation and reduced fat storage, a characteristic of 1,3-DAGs. This may be supplemented by secondary effects on angiogenesis and microbial growth, driven by its metabolic byproducts. The provided experimental framework offers a robust approach to systematically validate these proposed mechanisms and to fully elucidate the therapeutic and physiological potential of this structured lipid. Further research is essential to confirm these hypotheses and to determine the overall safety and efficacy profile of 1-Myristoyl-3-butyryl-rac-glycerol.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pnas.org [pnas.org]

- 4. Biosynthetic regulation of monobutyrin, an adipocyte-secreted lipid with angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiangiogenic effects of butyric acid involve inhibition of VEGF/KDR gene expression and endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificlabs.com [scientificlabs.com]

- 7. rac-肉豆蔻酸甘油酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Antibacterial Synergy of Glycerol Monolaurate and Aminoglycosides in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Weight loss effect of dietary diacylglycerol in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dietary diacylglycerol suppresses accumulation of body fat compared to triacylglycerol in men in a double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Postprandial metabolism with 1,3-diacylglycerol oil versus equivalent intakes of long-chain and medium-chain triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

The Art of Precision: An In-depth Technical Guide to the Enzymatic Synthesis of Asymmetric 1,3-Diacylglycerols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric 1,3-diacylglycerols (1,3-DAGs) are a class of structured lipids that have garnered significant attention in the pharmaceutical, nutraceutical, and food industries. Their unique molecular structure, with two different fatty acids esterified at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, imparts specific physicochemical and physiological properties. These properties make them valuable as low-calorie fats, drug delivery vehicles, and modulators of cellular signaling pathways.[1][2] Unlike their symmetric counterparts, the synthesis of asymmetric 1,3-DAGs presents unique challenges in achieving high purity and regioselectivity.

Enzymatic synthesis, primarily utilizing lipases, offers a powerful and precise alternative to traditional chemical methods, which often suffer from a lack of specificity, harsh reaction conditions, and the formation of undesirable byproducts.[3][4] Lipases, with their inherent regioselectivity, can catalyze the targeted esterification or transesterification of glycerol, enabling the controlled synthesis of asymmetric 1,3-DAGs under mild conditions.[5][6][7][8][9]

This technical guide provides a comprehensive overview of the enzymatic synthesis of asymmetric 1,3-diacylglycerols. It details the core methodologies, presents quantitative data for comparative analysis, and outlines the key experimental protocols for synthesis, purification, and characterization. Furthermore, it delves into the biological significance of these molecules by visualizing their role in cellular signaling.

Enzymatic Synthesis Strategies

The enzymatic synthesis of asymmetric 1,3-diacylglycerols can be broadly categorized into two main strategies: one-step and two-step esterification/transesterification reactions. The choice of strategy depends on the desired final product, the availability of starting materials, and the specific characteristics of the lipase (B570770) employed.

One-Step Synthesis

In a one-step approach, glycerol or a monoacylglycerol is reacted with a mixture of two different fatty acids or their esters in the presence of a 1,3-specific lipase. This method is simpler to execute but can result in a mixture of symmetric and asymmetric 1,3-DAGs, as well as unreacted starting materials and byproducts. The final product distribution is highly dependent on the lipase's fatty acid specificity and the reaction kinetics.

Two-Step Sequential Synthesis

A more controlled and often preferred method for producing high-purity asymmetric 1,3-DAGs is a two-step sequential synthesis.[10][11][12] This strategy involves the sequential introduction of the two different fatty acids.

Step 1: Synthesis of a sn-1(3)-monoacylglycerol (MAG) Glycerol is first esterified with one fatty acid (FA1) using a 1,3-specific lipase. By controlling the stoichiometry and reaction time, the formation of a sn-1(3)-monoacylglycerol can be maximized.

Step 2: Esterification of the MAG with a second fatty acid The purified sn-1(3)-MAG is then esterified with a second, different fatty acid (FA2) in the presence of a 1,3-specific lipase to yield the desired asymmetric 1,3-diacylglycerol (FA1-G-FA2).

This two-step approach allows for precise control over the fatty acid composition at the sn-1 and sn-3 positions, leading to a higher yield of the target asymmetric 1,3-DAG.

Key Enzymes in Asymmetric 1,3-DAG Synthesis

The selection of the appropriate lipase is critical for the successful synthesis of asymmetric 1,3-diacylglycerols. The ideal lipase should exhibit high 1,3-regioselectivity and good thermal stability. Several commercially available immobilized lipases are commonly used for this purpose.

| Lipase | Source Organism | Key Characteristics |

| Lipozyme RM IM | Rhizomucor miehei | High 1,3-regioselectivity, widely used for esterification and transesterification.[3][4][5] |

| Novozym 435 | Candida antarctica lipase B | High activity and stability, though it can sometimes show less strict 1,3-specificity.[3][4] |

| Lipozyme TL IM | Thermomyces lanuginosus | Thermostable, suitable for reactions at higher temperatures.[3][4] |

| Lecitase® Ultra | Fusion of lipase and phospholipase genes | Effective for direct esterification in solvent-free systems.[7][9][13] |

Quantitative Data on Enzymatic Synthesis of 1,3-Diacylglycerols

The yield and purity of enzymatically synthesized 1,3-diacylglycerols are influenced by several factors, including the type of lipase, substrate molar ratio, temperature, and reaction time. The following tables summarize quantitative data from various studies on the synthesis of (primarily symmetric) 1,3-DAGs, which can serve as a baseline for optimizing the synthesis of asymmetric counterparts.

Table 1: Direct Esterification of Glycerol with Various Fatty Acids

| Fatty Acid | Lipase | Molar Ratio (FA:Glycerol) | Temp. (°C) | Time (h) | 1,3-DAG Content (%) | Purity after Purification (%) | Reference |

| Lauric Acid | Lipozyme RM IM | 2:1 | 50 | 3 | 80.3 | 99.1 | [3][4][5] |

| Palmitic Acid | Lipozyme RM IM | 2:1 | 60 | 5 | 75.2 | 99.5 | [3][4][5] |

| Stearic Acid | Lipozyme RM IM | 2:1 | 70 | 6 | 72.8 | 99.4 | [3][4][5] |

| Oleic Acid | Lecitase® Ultra | 1:5 | 40 | 1.5 | 54.8 | ~75 | [7][9][13] |

| Caprylic Acid | Lipozyme RM IM | 2:1 | 40 | 4 | 78.5 | 98.5 | [3][4][5] |

| Capric Acid | Lipozyme RM IM | 2:1 | 50 | 4 | 81.2 | 99.2 | [3][4][5] |

Table 2: Comparison of Different Lipases for 1,3-Dilaurin Synthesis

| Lipase | Molar Ratio (Lauric Acid:Glycerol) | Temp. (°C) | Time (h) | Lauric Acid Conversion (%) | 1,3-Dilaurin Content (%) | Reference |

| Lipozyme RM IM | 2:1 | 50 | 3 | 95.3 | 80.3 | [3][4][5] |

| Novozym 435 | 2:1 | 50 | 3 | >90 | ~75 | [3][4] |

| Lipozyme TL IM | 2:1 | 50 | 3 | <30 | Low | [3][4] |

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of Asymmetric 1,3-Diacylglycerol (e.g., 1-palmitoyl-3-oleoyl-glycerol)

Materials:

-

Glycerol (anhydrous)

-

Palmitic acid

-

Oleic acid

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

-

Hexane (analytical grade)

-

Acetone (analytical grade)

-

Silica (B1680970) gel for column chromatography

Step 1: Synthesis of sn-1(3)-Monopalmitoylglycerol

-

In a round-bottom flask, combine glycerol and palmitic acid in a 5:1 molar ratio.

-

Add the immobilized lipase (e.g., 10% by weight of substrates).

-

Heat the mixture to 60°C with constant stirring under vacuum to remove the water produced during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the desired conversion to monopalmitoylglycerol is achieved (typically after 4-6 hours), stop the reaction by filtering off the enzyme.

-

Purify the sn-1(3)-monopalmitoylglycerol from the reaction mixture by silica gel column chromatography using a hexane:ethyl acetate (B1210297) gradient.

Step 2: Synthesis of 1-palmitoyl-3-oleoyl-glycerol

-

Dissolve the purified sn-1(3)-monopalmitoylglycerol and oleic acid in a 1:1.2 molar ratio in a suitable solvent (e.g., hexane) in a round-bottom flask.

-

Add the immobilized lipase (e.g., 10% by weight of substrates).

-

Heat the mixture to 50°C with constant stirring under vacuum.

-

Monitor the formation of the asymmetric 1,3-DAG by TLC or GC.

-

After the reaction is complete (typically 6-8 hours), filter off the enzyme.

-

Purify the 1-palmitoyl-3-oleoyl-glycerol by silica gel column chromatography.

Protocol 2: Purification of 1,3-Diacylglycerols by Molecular Distillation

Apparatus:

-

Short-path molecular distillation unit

Procedure:

-

Degas the crude diacylglycerol mixture under vacuum to remove any dissolved gases.

-

Set the evaporator temperature to 180-220°C and the condenser temperature to 60-70°C.

-

Maintain a high vacuum (e.g., <1 Pa).

-

Feed the crude mixture into the evaporator at a controlled rate.

-

The more volatile components (monoacylglycerols and free fatty acids) will evaporate and be collected as the distillate, while the less volatile di- and triacylglycerols will remain as the residue.

-

The residue, enriched in 1,3-diacylglycerols, can be collected for further analysis or use.

Protocol 3: Analysis of 1,3-Diacylglycerol Isomers by HPLC

System:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

-

Isocratic elution with 100% acetonitrile.[1]

Procedure:

-

Dissolve the purified diacylglycerol sample in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Set the flow rate to 1.0 mL/min.

-

Monitor the elution of the isomers at 205 nm (UV detector) or using an ELSD.

-

The elution order is typically 1,3-diacylglycerols followed by 1,2(2,3)-diacylglycerols for the same fatty acid composition.[1]

-

Quantify the isomers by comparing their peak areas to those of known standards.

Visualizing the Biological Context

Asymmetric 1,3-diacylglycerols are not only synthetic targets but also important signaling molecules in various cellular processes. One of their key roles is the activation of Protein Kinase C (PKC) isoforms, which are central to numerous signal transduction cascades.

Phospholipase C Signaling Pathway and DAG Generation

The intracellular generation of diacylglycerols is often initiated by the activation of Phospholipase C (PLC).[14][15][16][17] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15] This DAG is typically the sn-1,2-isomer.

Caption: PLC signaling pathway leading to the generation of sn-1,2-diacylglycerol.

Metabolic Fate of Diacylglycerols

Once synthesized or generated within the cell, diacylglycerols can enter several metabolic pathways. They can be further acylated to form triacylglycerols (TAGs) for energy storage, a reaction catalyzed by diacylglycerol acyltransferases (DGATs).[18][19][20][21] Alternatively, they can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid, a precursor for the synthesis of other phospholipids. Diacylglycerols can also be deacylated by lipases to form monoacylglycerols. The specificity of these enzymes for different DAG isomers plays a crucial role in regulating cellular lipid composition and signaling.[1][22]

Caption: Overview of the metabolic pathways involving diacylglycerols.

Conclusion

The enzymatic synthesis of asymmetric 1,3-diacylglycerols represents a sophisticated and highly controlled approach to producing structured lipids with tailored functionalities. The selection of the appropriate lipase and the optimization of reaction conditions are paramount to achieving high yields and purity. A two-step sequential synthesis strategy generally offers superior control for producing specific asymmetric 1,3-DAGs.

Beyond their synthesis, understanding the biological roles of these molecules is crucial for their application in drug development and as functional foods. Asymmetric 1,3-diacylglycerols are not merely passive lipid molecules but are active participants in complex cellular signaling and metabolic networks. Continued research into the enzymatic synthesis and biological functions of these fascinating molecules will undoubtedly unlock new opportunities in various scientific and industrial fields.

References

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diacylglycerol and phosphatidate generated by phospholipases C and D, respectively, have distinct fatty acid compositions and functions. Phospholipase D-derived diacylglycerol does not activate protein kinase C in porcine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic selective synthesis of 1,3-DAG based on deep eutectic solvent acting as substrate and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fast synthesis of 1,3-DAG by Lecitase® Ultra-catalyzed esterification in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Fast synthesis of 1,3-DAG by Lecitase® Ultra-catalyzed esterification in solvent-free system | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fast synthesis of 1,3-DAG by Lecitase® Ultra-catalyzed esterification in solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phospholipase C - Wikipedia [en.wikipedia.org]

- 15. bosterbio.com [bosterbio.com]

- 16. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 17. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 19. Characterization of type I and type II diacylglycerol acyltransferases from the emerging model alga Chlorella zofingiensis reveals their functional complementarity and engineering potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Identification of a gene encoding an acyl CoA:diacylglycerol acyltransferase, a key enzyme in triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New patterns of diacylglycerol metabolism in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Mixed Fatty Acid Diacylglycerols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of mixed fatty acid diacylglycerols (DAGs). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and lipid science. This guide delves into the melting and crystallization behavior, solubility, and interfacial properties of these molecules, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and analytical workflows.

Introduction to Mixed Fatty Acid Diacylglycerols

Diacylglycerols are glycerides consisting of two fatty acid chains covalently bonded to a glycerol (B35011) molecule through ester linkages.[1] They exist in two primary forms: 1,2-diacylglycerols and 1,3-diacylglycerols.[1] The specific position of the fatty acids on the glycerol backbone, along with the chain length and degree of saturation of the fatty acids themselves, significantly influences the physicochemical properties and biological functions of the DAG molecule.[2]

Mixed fatty acid diacylglycerols, which contain different fatty acid chains, are of particular interest due to their diverse roles in cellular signaling, membrane structure, and as metabolic intermediates.[2][3] They are key players in various physiological processes, most notably as second messengers in signal transduction pathways, such as the activation of Protein Kinase C (PKC).[1][4] Understanding their physicochemical properties is crucial for applications in drug delivery, formulation science, and for elucidating their roles in health and disease.

Physicochemical Properties of Mixed Fatty Acid Diacylglycerols

The arrangement and nature of the fatty acid chains in a DAG molecule dictate its physical and chemical characteristics. These properties are critical for their biological function and for their application in various scientific and industrial fields.

Melting and Crystallization Behavior

The melting point and crystallization behavior of diacylglycerols are complex phenomena influenced by the fatty acid composition, isomeric form (1,2- vs. 1,3-), and the presence of other lipids. Generally, 1,3-diacylglycerols tend to have higher melting points than their 1,2- counterparts due to a more stable crystalline structure.[5] The presence of unsaturated fatty acids introduces kinks in the acyl chains, leading to lower melting points compared to their saturated counterparts.

Table 1: Melting Points of Selected Diacylglycerols

| Diacylglycerol Species | Isomeric Form | Melting Point (°C) |

| 1,2-Dipalmitoyl-sn-glycerol | 1,2- | 66-69[2] |

| 1,3-Dipalmitin | 1,3- | 72-74[6] |

| 1,3-Distearoyl-2-oleoylglycerol (SOS) | 1,3- | β'-3 polymorph: 36.5; β₁-3 polymorph: 43.0[7] |

| 1,2-Dioleoyl-sn-glycerol | 1,2- | Liquid at room temperature[8] |

Solubility

The solubility of diacylglycerols is largely dependent on the polarity of the solvent and the nature of the fatty acid chains. As lipids, they are generally soluble in nonpolar organic solvents and have limited solubility in water. The presence of a free hydroxyl group on the glycerol backbone imparts a slight polarity to the molecule, influencing its solubility characteristics.

Table 2: Solubility of Selected Diacylglycerols

| Diacylglycerol Species | Solvent | Temperature (°C) | Solubility |

| Diolein | Ethanol | Not Specified | ~10 mg/mL[5] |

| Diolein | Aqueous Buffers | Not Specified | Sparingly soluble[5] |

| 1,2-Dipalmitoyl-sn-glycerol | Chloroform (B151607) | Not Specified | Slightly soluble[2] |

| Glycerol Distearate | Methylene Chloride | Not Specified | Soluble[9] |

| Glycerol Distearate | Hot Ethanol (96%) | Not Specified | Partly soluble[9] |

| Glycerol 1,3-dipalmitate | Chloroform, n-hexane | Not Specified | Soluble[6] |

| Glycerol 1,3-dipalmitate | Water | Not Specified | Insoluble[6] |

Interfacial Properties

Diacylglycerols are surface-active molecules due to their amphiphilic nature, possessing both a hydrophobic tail (the fatty acid chains) and a hydrophilic head (the glycerol backbone with a free hydroxyl group). This property allows them to accumulate at oil-water interfaces, reducing interfacial tension and acting as emulsifiers. The interfacial tension of DAGs is approximately half that of triacylglycerols (TAGs).[10] When mixed with TAGs, the interfacial tension of the mixture decreases as the concentration of DAG increases.[10]

Table 3: Interfacial Tension of Diacylglycerols

| System | Interfacial Tension (mN/m) | Reference |

| Diacylglycerol (general) | Approx. half that of Triacylglycerol | [10] |

| Diacylglycerol/Triacylglycerol Mixture | Decreases with increasing DAG concentration | [10] |

Key Biological Signaling and Metabolic Pathways

Diacylglycerols are central to cellular communication and lipid metabolism. Their role as second messengers in signaling cascades is particularly critical for a wide range of cellular responses.

Protein Kinase C (PKC) Signaling Pathway

One of the most well-characterized functions of 1,2-diacylglycerol is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases. This pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating DAG and inositol (B14025) trisphosphate (IP3). DAG remains in the plasma membrane where it recruits and activates PKC, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.

Caption: Protein Kinase C (PKC) signaling pathway activated by diacylglycerol.

Diacylglycerol Metabolism

Diacylglycerols are key intermediates in the synthesis and breakdown of other lipids, including triacylglycerols (TAGs) and phospholipids. They can be synthesized de novo from glycerol-3-phosphate or generated from the hydrolysis of TAGs and phospholipids.

Caption: Simplified overview of diacylglycerol metabolism pathways.

Experimental Protocols for Physicochemical Characterization

Accurate characterization of the physicochemical properties of diacylglycerols relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Melting and Crystallization Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the melting point, crystallization temperature, and polymorphic transitions of lipids.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the diacylglycerol sample into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any loss of sample during heating. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its expected melting point (e.g., 100 °C) at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere. This scan provides the melting profile.

-

Cooling Scan: Cool the sample from the molten state back to the starting low temperature at a controlled rate (e.g., 5-10 °C/min). This scan provides the crystallization profile.

-

Second Heating Scan: A second heating scan is often performed to observe any changes in the crystalline structure that may have occurred during the controlled cooling.

-

-

Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events (melting) appear as peaks, and exothermic events (crystallization) appear as valleys. The peak temperature of the melting endotherm is taken as the melting point.

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray diffraction (XRD) is a powerful technique for determining the crystalline structure and polymorphic form of lipids. When a beam of X-rays strikes a crystal, it is diffracted into many specific directions, producing a unique diffraction pattern that provides information about the arrangement of atoms in the crystal lattice.

Methodology:

-

Sample Preparation: The diacylglycerol sample is crystallized, either from a solvent or from the melt, to obtain a fine powder. The powder is then packed into a sample holder.

-

Instrument Setup: The sample holder is placed in an X-ray diffractometer.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam at various angles (2θ). A detector records the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting XRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and intensities of the diffraction peaks are characteristic of the crystal structure. The short spacings (wide-angle region) provide information about the sub-cell packing of the acyl chains (α, β', β forms), while the long spacings (small-angle region) relate to the lamellar stacking of the molecules.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For diacylglycerols, reversed-phase HPLC is commonly used to separate different molecular species and positional isomers (1,2- vs. 1,3-DAGs).

Methodology:

-

Sample Preparation: Dissolve a known amount of the diacylglycerol sample in a suitable organic solvent (e.g., chloroform or a mixture of mobile phase solvents).

-

HPLC System:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of non-polar and polar organic solvents (e.g., acetonitrile, acetone, isopropanol) is employed.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths, e.g., 205 nm) is commonly used for lipid analysis.

-

-

Injection and Elution: Inject a small volume of the sample solution into the HPLC system. The components of the mixture are separated as they pass through the column at different rates depending on their interaction with the stationary phase.

-

Data Analysis: The detector response is recorded as a chromatogram, which shows peaks corresponding to the different components. The retention time of each peak is used for identification by comparing it to standards, and the area of the peak is proportional to the concentration of the component. A detailed method for the separation of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols often involves isocratic elution with 100% acetonitrile.[1][3][10]

Experimental Workflow for Diacylglycerol Analysis

The analysis of diacylglycerols from a biological or food matrix typically involves several steps, from extraction to final quantification.

Caption: General experimental workflow for the extraction and analysis of diacylglycerols.

Conclusion

The physicochemical properties of mixed fatty acid diacylglycerols are intricately linked to their molecular structure and are fundamental to their diverse biological roles and industrial applications. This guide has provided a detailed overview of their melting and crystallization behavior, solubility, and interfacial properties, supported by quantitative data where available. The outlined experimental protocols for DSC, XRD, and HPLC offer a practical framework for researchers to characterize these important lipid molecules. Furthermore, the visualization of key signaling and metabolic pathways highlights the central role of diacylglycerols in cellular function. A thorough understanding of these properties is essential for advancing research in lipidomics, drug development, and food science.

References

- 1. Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 2. 1,2-DIPALMITOYL-SN-GLYCEROL CAS#: 761-35-3 [m.chemicalbook.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. chembk.com [chembk.com]

- 7. Heterogeneous Nucleation of 1,3-Distearoyl-2-oleoylglycerol on Tristearin Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1323-83-7 CAS MSDS (1,2-DISTEAROYL-RAC-GLYCEROL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. uspbpep.com [uspbpep.com]

- 10. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Localization and Turnover of 1,3-Diacylglycerols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diacylglycerols (1,3-DAGs) are important lipid molecules involved in a variety of cellular processes. Unlike their well-studied 1,2-DAG isomers, which are key second messengers in signal transduction, the specific roles of 1,3-DAGs are less understood. This guide provides a comprehensive overview of the current knowledge on the intracellular localization and metabolic turnover of 1,3-DAGs. It is intended to serve as a resource for researchers and professionals in drug development seeking to understand and target the pathways involving this lipid species. This document details the subcellular distribution of 1,3-DAGs, the enzymatic pathways governing their synthesis and degradation, and the advanced analytical techniques used for their study.

Intracellular Localization of 1,3-Diacylglycerols

The subcellular compartmentalization of lipids is crucial for their biological function. Studies in human skeletal muscle have shown that 1,3-diacylglycerols, along with other DAG isomers, are found in multiple cellular compartments, including the sarcolemma, cytosol, mitochondria/endoplasmic reticulum (ER), and the nucleus.[1] While the majority of total diacylglycerols (approximately 80-90%) are associated with the sarcolemmal and mitochondrial/ER membranes, the specific distribution of the 1,3-DAG isoform within these compartments is an active area of investigation.[1] It is hypothesized that 1,3-DAGs are primarily generated from the lipolysis of triacylglycerols (TAGs) by adipose triglyceride lipase (B570770) (ATGL).[1]

The transport of these hydrophobic molecules through the aqueous cytosol to different membrane-bound organelles is not fully elucidated. The existence of a specific DAG-binding protein that chaperones 1,3-DAGs has been proposed but not yet identified.[1] An alternative mechanism involves the budding, fusion, and trafficking of membranes.[1]

Quantitative Distribution of Diacylglycerols

While specific quantitative data for 1,3-DAG distribution is limited, studies have provided insights into the overall distribution of DAGs in human skeletal muscle, which can serve as a reference.

| Cellular Compartment | Percentage of Total DAGs (%) | Reference |

| Sarcolemma & Mitochondrial/ER Membranes | ~80-90% | [1] |

| Cytosol & Nucleus | ~10-20% | [1] |

Metabolic Turnover of 1,3-Diacylglycerols

The cellular concentration of 1,3-DAGs is tightly regulated through a balance of synthesis and degradation pathways. Understanding these pathways is critical for elucidating the physiological roles of 1,3-DAGs and for identifying potential therapeutic targets.

Synthesis of 1,3-Diacylglycerols

The primary route for 1,3-DAG synthesis is through the enzymatic activity of lipases on triacylglycerols.

References

Biosynthesis of 1-Myristoyl-3-butyryl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biosynthesis of 1-Myristoyl-3-butyryl-rac-glycerol, a mixed diacylglycerol with potential applications in various scientific and pharmaceutical fields. The document outlines a feasible enzymatic synthesis strategy, detailing the necessary experimental protocols and expected quantitative outcomes. The synthesis is conceptualized as a two-step, lipase-catalyzed process, leveraging the high specificity of these enzymes to achieve the desired molecular structure. This guide also includes visual representations of the synthesis workflow to facilitate a comprehensive understanding of the process.

Introduction

Structured lipids, such as 1-Myristoyl-3-butyryl-rac-glycerol, are acylglycerols that have been modified to contain specific fatty acids at particular positions on the glycerol (B35011) backbone. This targeted molecular design allows for the creation of lipids with unique physicochemical and physiological properties, making them valuable in the food, cosmetic, and pharmaceutical industries. Enzymatic synthesis, particularly using lipases, has emerged as a preferred method for producing structured lipids due to its high specificity, mild reaction conditions, and environmentally friendly nature.[1][2][3][4][5]

This guide focuses on a plausible biosynthetic route for 1-Myristoyl-3-butyryl-rac-glycerol, a diacylglycerol containing myristic acid (a medium-chain saturated fatty acid) at the sn-1 position and butyric acid (a short-chain fatty acid) at the sn-3 position.

Proposed Biosynthesis Pathway: A Two-Step Enzymatic Approach

The synthesis of the asymmetrically substituted 1-Myristoyl-3-butyryl-rac-glycerol is proposed to be carried out in a two-step enzymatic process. This strategy is designed to control the specific placement of the different acyl groups on the glycerol backbone. The first step involves the synthesis of a monoacylglycerol intermediate, followed by a second esterification step to introduce the second, different fatty acid.

Logical Workflow for the Synthesis

Caption: Proposed two-step enzymatic synthesis of 1-Myristoyl-3-butyryl-rac-glycerol.

Experimental Protocols

The following protocols are based on established methodologies for the enzymatic synthesis of diacylglycerols, adapted for the specific synthesis of 1-Myristoyl-3-butyryl-rac-glycerol.[6][7][8]

Step 1: Synthesis of 1-Myristoyl-rac-glycerol

Objective: To synthesize the monoacylglycerol intermediate, 1-Myristoyl-rac-glycerol, through the lipase-catalyzed esterification of glycerol and myristic acid.

Materials:

-

Glycerol (purity > 99%)

-

Myristic acid

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

-

Solvent (e.g., tert-butanol (B103910), optional for improved substrate solubility)

-

Molecular sieves (to remove water produced during esterification)

Procedure:

-

In a reaction vessel, combine glycerol and myristic acid. A molar ratio of glycerol to myristic acid of 5:1 can be used to favor monoacylglycerol formation.

-

If using a solvent, add tert-butanol to the mixture.

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.

-

Add molecular sieves to the reaction mixture.

-

The reaction is carried out at a controlled temperature, for instance, 50-60°C, with constant agitation.

-

Monitor the reaction progress by analyzing the composition of the reaction mixture over time using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme.

-

The resulting product mixture will contain 1-myristoyl-rac-glycerol, unreacted substrates, and potentially small amounts of di- and tri-myristoyl-glycerol.

Purification of 1-Myristoyl-rac-glycerol: The intermediate product can be purified using techniques such as molecular distillation or column chromatography to isolate the 1-myristoyl-rac-glycerol.

Step 2: Synthesis of 1-Myristoyl-3-butyryl-rac-glycerol

Objective: To synthesize the final product, 1-Myristoyl-3-butyryl-rac-glycerol, by esterifying the purified 1-Myristoyl-rac-glycerol with butyric acid.

Materials:

-

Purified 1-Myristoyl-rac-glycerol

-

Butyric acid

-

Immobilized 1,3-specific lipase (e.g., Novozym 435 from Candida antarctica)

-

Solvent (optional, e.g., hexane)

-

Molecular sieves

Procedure:

-

In a reaction vessel, dissolve the purified 1-Myristoyl-rac-glycerol and butyric acid in a suitable solvent like hexane. A molar ratio of 1-Myristoyl-rac-glycerol to butyric acid of 1:1.5 to 1:2 can be employed.

-

Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture (5-10% w/w of substrates).

-

Add molecular sieves to absorb the water formed.

-

Conduct the reaction at a controlled temperature, for example, 40-50°C, with continuous stirring.

-

Monitor the formation of the desired diacylglycerol using GC or TLC.

-

Upon completion, terminate the reaction by removing the enzyme via filtration.

-

Evaporate the solvent to obtain the crude product mixture.

Final Purification: The final product, 1-Myristoyl-3-butyryl-rac-glycerol, can be purified from the reaction mixture using molecular distillation or column chromatography to achieve high purity.

Quantitative Data and Analysis

The following tables summarize expected quantitative data based on similar enzymatic syntheses of 1,3-diacylglycerols reported in the literature.[7][8]

Table 1: Reaction Parameters for the Synthesis of 1,3-Diacylglycerols

| Parameter | Step 1: 1-Myristoyl-rac-glycerol | Step 2: 1-Myristoyl-3-butyryl-rac-glycerol |

| Lipase | Lipozyme RM IM | Novozym 435 |

| Substrate Molar Ratio | Glycerol:Myristic Acid (e.g., 5:1) | 1-Myristoyl-rac-glycerol:Butyric Acid (e.g., 1:2) |

| Enzyme Loading (% w/w) | 5 - 10 | 5 - 10 |

| Temperature (°C) | 50 - 60 | 40 - 50 |

| Reaction Time (hours) | 3 - 8 | 4 - 12 |

| Solvent | Optional (e.g., tert-butanol) | Optional (e.g., hexane) |

Table 2: Expected Product Composition and Purity

| Product | Expected Yield in Crude Mixture (%) | Purity after Purification (%) |

| 1-Myristoyl-rac-glycerol | 40 - 60 | > 95 |

| 1-Myristoyl-3-butyryl-rac-glycerol | 70 - 85 | > 98 |

Analytical Methods for Quantification:

-

Gas Chromatography (GC): To determine the composition of the reaction mixture, including the content of free fatty acids, mono-, di-, and triglycerides.

-

Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and qualitative analysis of the products.

-

High-Performance Liquid Chromatography (HPLC): For more precise quantification of the different acylglycerol species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized 1-Myristoyl-3-butyryl-rac-glycerol, including the position of the acyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.[9]

Signaling Pathways and Biological Relevance

Diacylglycerols (DAGs) are crucial signaling molecules in various cellular processes. Specifically, 1,2-diacylglycerols are well-known activators of protein kinase C (PKC). While 1,3-diacylglycerols are not direct activators of PKC, they are important intermediates in triacylglycerol metabolism. The unique structure of 1-Myristoyl-3-butyryl-rac-glycerol, with its combination of a medium-chain and a short-chain fatty acid, may confer specific metabolic fates and biological activities that warrant further investigation.

Caption: General context of diacylglycerol signaling and metabolism.

Conclusion

This technical guide outlines a robust enzymatic strategy for the biosynthesis of 1-Myristoyl-3-butyryl-rac-glycerol. The proposed two-step lipase-catalyzed approach offers a high degree of control over the final molecular structure. By providing detailed experimental protocols and expected quantitative outcomes, this document serves as a valuable resource for researchers and professionals in the fields of lipid chemistry, biotechnology, and drug development. The successful synthesis and purification of this novel structured lipid will enable further investigation into its unique properties and potential applications.

References

- 1. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lipase-Catalyzed Synthesis of Diacylglycerol and Monoacylglycerol from Unsaturated Fatty Acid in Organic Solvent System | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

The In Vitro Metabolic Fate of 1,3-Diacylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diacylglycerol (1,3-DAG), a structural isomer of the signaling molecule 1,2-diacylglycerol, is a key intermediate in lipid metabolism and is increasingly recognized for its unique physiological effects. Unlike 1,2-DAG, 1,3-DAG is not a potent activator of protein kinase C (PKC). Its metabolic fate is of significant interest in the fields of nutrition, therapeutics, and drug development, particularly concerning its potential benefits in reducing body fat accumulation and postprandial hyperlipidemia. This technical guide provides an in-depth overview of the primary in vitro metabolic pathways of 1,3-DAG, complete with experimental protocols, quantitative data, and pathway visualizations to facilitate further research and development.

Core Metabolic Pathways of 1,3-Diacylglycerol In Vitro

In vitro, 1,3-diacylglycerol is primarily subject to three metabolic transformations: phosphorylation, hydrolysis, and acylation. The predominance of each pathway is dependent on the specific enzymatic milieu, substrate availability, and experimental conditions. A fourth key consideration is the potential for isomerization to 1,2-diacylglycerol, which can then enter distinct signaling and metabolic pathways.

Phosphorylation to Phosphatidic Acid